Ethyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate
CAS No.: 177980-28-8
Cat. No.: VC20920776
Molecular Formula: C8H13NO3
Molecular Weight: 171.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 177980-28-8 |
|---|---|
| Molecular Formula | C8H13NO3 |
| Molecular Weight | 171.19 g/mol |
| IUPAC Name | ethyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate |
| Standard InChI | InChI=1S/C8H13NO3/c1-2-11-8(10)9-5-3-4-6-7(9)12-6/h6-7H,2-5H2,1H3 |
| Standard InChI Key | YLVMNNQUWKXAHL-UHFFFAOYSA-N |
| SMILES | CCOC(=O)N1CCCC2C1O2 |
| Canonical SMILES | CCOC(=O)N1CCCC2C1O2 |
Introduction
Structural Characteristics and Basic Properties
Ethyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate features a bicyclo[4.1.0]heptane core structure with two heteroatoms strategically positioned at the 7-oxa and 2-aza positions. The 2-position also bears an ethyl carboxylate group, which serves as a reactive functional handle and potential site for further derivatization. The molecular framework consists of a six-membered ring fused with a three-membered ring, creating a rigid, three-dimensional architecture.
The molecular formula is likely C9H15NO3, with an approximate molecular weight of 185.22 g/mol. This estimate is derived from comparison with related structures such as ethyl 2-oxabicyclo[4.1.0]heptane-7-carboxylate (C9H14O3, MW 170.21 g/mol) and ethyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (C8H13NO3, MW 171.19 g/mol) . The presence of the oxa (oxygen) and aza (nitrogen) groups in the bicyclic structure contributes to the compound's polarity and potential hydrogen bonding capabilities.
The IUPAC nomenclature "7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate" reveals several structural features: "7-oxa" indicates an oxygen atom at position 7, "2-aza" signifies a nitrogen atom at position 2, "bicyclo[4.1.0]" specifies the bicyclic skeleton with bridges of 4, 1, and 0 atoms, and "2-carboxylate" denotes an ethyl ester group attached to the nitrogen atom.
Physical and Chemical Properties
Predicted Physical Properties
Based on structural analogies with related bicyclic compounds, the following physical properties can be reasonably predicted:
| Property | Predicted Value | Basis for Prediction |
|---|---|---|
| Physical State | Colorless to pale yellow liquid or crystalline solid | Derived from similar bicyclic esters |
| Boiling Point | 230-260°C (at standard pressure) | Estimated from related ethyl esters with similar MW |
| Solubility | Soluble in organic solvents (chloroform, dichloromethane); Limited water solubility | Based on polarity and functional groups |
| Log P | 1.5-2.3 | Estimated based on heteroatom content and ester group |
| The compound would likely exhibit characteristic spectroscopic properties, including distinctive NMR signals for the bicyclic skeleton and ethyl ester moiety. The strained ring system would influence the chemical shifts of adjacent protons, potentially providing diagnostic peaks for structural confirmation. |
Chemical Stability and Reactivity
The chemical stability of Ethyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate would be influenced by several structural features. The strained three-membered ring component makes the molecule susceptible to ring-opening reactions, particularly at the 7-oxa position. The carbamate functionality (N-CO2Et) typically demonstrates moderate stability under neutral conditions but may undergo hydrolysis under strongly acidic or basic conditions.
The reactivity profile would likely include susceptibility to nucleophilic attack at the carboxylate carbon and at the strained ring positions. The nitrogen atom, being part of a carbamate group, would have reduced nucleophilicity compared to a free amine but could still participate in certain reactions following deprotection.
Synthesis Methodologies
Cyclization of Functionalized Piperidine Derivatives
Starting from appropriately substituted piperidine precursors, cyclization reactions could form the required bicyclic structure. This approach parallels methods used for similar compounds, as seen in the synthesis of diethyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2,7-dicarboxylate .
Epoxidation of N-Protected Cyclohexene Derivatives
This method would involve the epoxidation of a cyclohexene derivative bearing an N-ethoxycarbonyl group, potentially using reagents such as m-chloroperbenzoic acid (m-CPBA) . The strategy resembles the synthesis approach for ethyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate, which involves epoxidation of an appropriate tetrahydropyridine precursor.
Aziridination of Oxacyclohexene Systems
Chemical Reactions
Ring-Opening Reactions
Like other oxirane-containing compounds, Ethyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate would likely undergo ring-opening reactions under appropriate conditions. Nucleophilic attack at the strained oxirane ring could lead to formation of functionalized derivatives with potential utility in medicinal chemistry.
Carbamate Chemistry
The ethyl carbamate (ethoxycarbonyl) group attached to the nitrogen atom offers possibilities for transformation, including:
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Hydrolysis to release the free amine functionality
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Transesterification to other carbamate derivatives
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Reduction to form N-ethyl derivatives
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Conversion to other nitrogen-containing functional groups
Oxidation and Reduction Reactions
Based on reactions observed with similar bicyclic systems, Ethyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate might undergo:
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Oxidation at various positions to introduce additional functionality
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Reduction of the carbamate group to yield more basic nitrogen centers
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Hydrogenolysis of the three-membered ring to yield ring-opened products
For example, oxidation reactions could be performed using reagents such as potassium permanganate or chromium trioxide, while reduction reactions might employ lithium aluminum hydride or sodium borohydride under controlled conditions.
Applications in Research and Drug Development
Medicinal Chemistry Applications
Compounds with similar bicyclic structures have demonstrated significant biological activities. For instance, related bicyclic compounds like Ethyl (1a,6a,7a)-2-oxo-bicyclo-[4.1.0]heptane-7-carboxylate have shown anticancer properties. The rigid structure of Ethyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate might similarly provide a suitable scaffold for developing bioactive compounds with precise spatial arrangements of pharmacophoric groups.
The bicyclic structure could contribute to increased metabolic stability compared to monocyclic analogs, potentially improving pharmacokinetic properties of any resulting drug candidates. Additionally, the presence of both oxygen and nitrogen heteroatoms offers hydrogen bonding capabilities that could enhance binding interactions with biological targets.
Structure-Activity Relationship Considerations
In drug development, the unique structural features of Ethyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate could provide valuable insights into structure-activity relationships. The specific spatial arrangement of the heteroatoms and functional groups might allow for selective interactions with biological targets, particularly enzymes or receptors with well-defined binding pockets. Similar bicyclic scaffolds have been explored in the context of developing drugs for various therapeutic areas, including central nervous system disorders, infectious diseases, and oncology. The specific contributions of the 7-oxa and 2-aza positions to binding affinity and selectivity would be of particular interest in any medicinal chemistry program utilizing this scaffold.
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